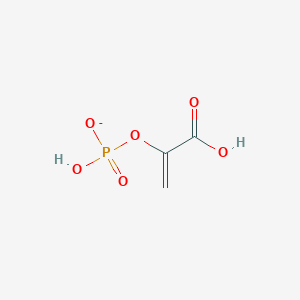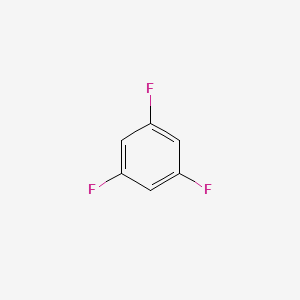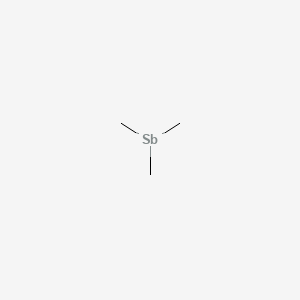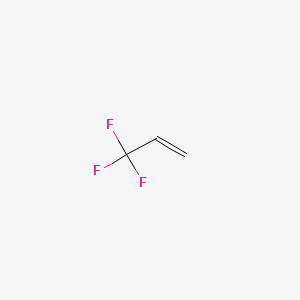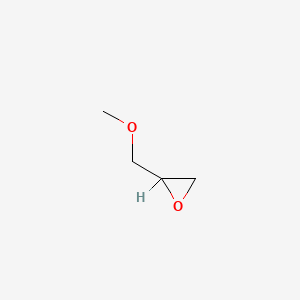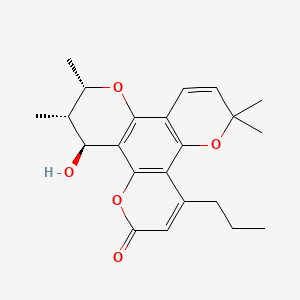
Calanolide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calanolide F is a member of coumarins. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
Calanolides, including Calanolide F, are primarily known for their significant anti-HIV properties, classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, derived from the genus Calophyllum, have shown potential in the development of new NNRTIs for anti-HIV therapy. Additionally, they exhibit anticancer, antimicrobial, and antiparasitic properties, making them a subject of interest in various therapeutic applications (Nahar et al., 2020).
Structure-Activity Relationships and Derivatives
Research on the structure-activity relationships of Calanolide compounds, including Calanolide F, demonstrates the importance of specific molecular modifications for their pharmacological activity. For instance, modifications to the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) of these compounds have been shown to influence their anti-HIV activity, with certain alterations either maintaining or decreasing their potency (Zembower et al., 1997).
Anti-HIV Specificity and Resistance Profile
Calanolides, including Calanolide F, are specific inhibitors of HIV-1 reverse transcriptase and have been shown to be effective against various HIV-1 strains, including drug-resistant variants. They possess a unique HIV-1 resistance profile, which is crucial for the development of effective anti-HIV drugs (Currens et al., 1996).
Potential in Combination Therapies
The efficacy of Calanolide compounds in combination with other anti-HIV agents suggests their potential use in combination therapies. These compounds, when used with other inhibitors of HIV replication, have shown synergistic interactions, highlighting their possible role in more comprehensive treatment strategies (Buckheit et al., 2000).
Scaffold-Hopping and Chemical Synthesis
Research on scaffold-hopping strategies with Calanolide compounds, including Calanolide F, aims to identify structurally diverse derivatives with enhanced pharmacological properties. This involves modifying the chemical structure, such as replacing ring D with nitrogen-containing heterocycles, to understand the structure-activity relationship better and potentially improve their therapeutic efficacy (Guo & Liu, 2013).
Eigenschaften
CAS-Nummer |
179605-72-2 |
|---|---|
Produktname |
Calanolide F |
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(16S,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18+/m1/s1 |
InChI-Schlüssel |
NIDRYBLTWYFCFV-SOZUMNATSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Andere CAS-Nummern |
179605-72-2 |
Synonyme |
calanolide A calanolide F costatolide NSC 661122 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



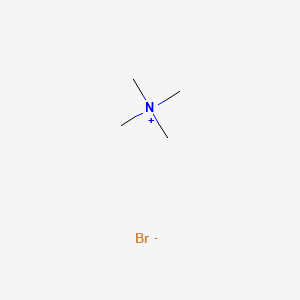
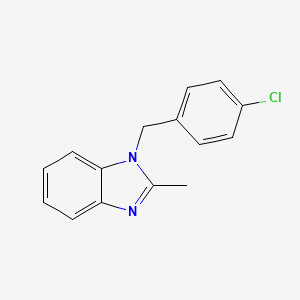
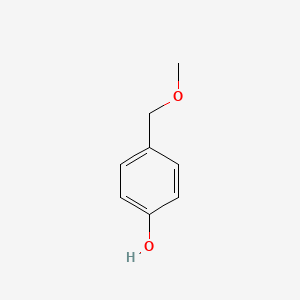
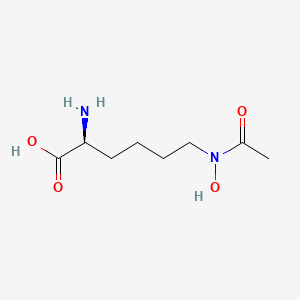
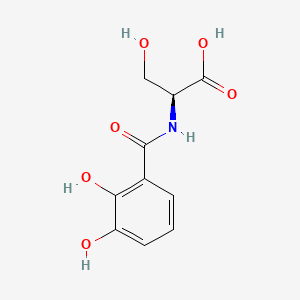
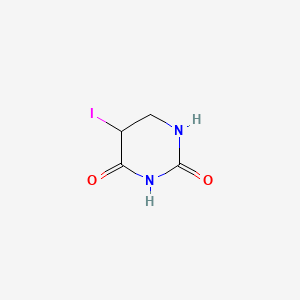
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
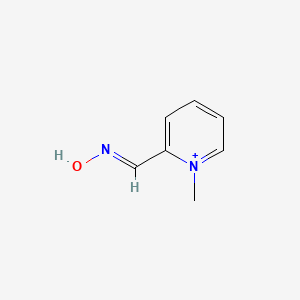
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
